molecular formula C24H19N3O5S B7024316 methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Cat. No.: B7024316
M. Wt: 461.5 g/mol
InChI Key: SODYCAZKADVBQI-UHFFFAOYSA-N
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Description

Methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanylidene group, and a carboxylate ester. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Acylation: The 2-hydroxy-2,2-diphenylacetyl group is introduced through an acylation reaction, typically using an acid chloride in the presence of a base such as pyridine.

    Esterification: The final step involves esterification to form the methyl ester, usually achieved by reacting the carboxylic acid with methanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the quinazoline core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the quinazoline core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases due to its ability to inhibit specific enzymes and signaling pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Sulfonamide Derivatives: Compounds such as sulfasalazine, which is used in the treatment of inflammatory diseases.

Uniqueness

Methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is unique due to its combination of a quinazoline core with a sulfanylidene group and a diphenylacetyl moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-32-21(29)15-12-13-18-19(14-15)25-23(33)27(20(18)28)26-22(30)24(31,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,31H,1H3,(H,25,33)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODYCAZKADVBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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